3-Fluoro-4-[[1-(4-fluorobenzoyl)piperidine-3-carbonyl]amino]benzoic acid
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Overview
Description
3-Fluoro-4-[[1-(4-fluorobenzoyl)piperidine-3-carbonyl]amino]benzoic acid is a fluorinated organic compound characterized by its complex structure, which includes multiple functional groups such as fluoro, carboxylic acid, and amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[[1-(4-fluorobenzoyl)piperidine-3-carbonyl]amino]benzoic acid typically involves multiple steps, starting with the preparation of the piperidine core. One common approach is to start with 4-fluorobenzoyl chloride, which is reacted with piperidine-3-carboxylic acid to form the corresponding amide. Subsequent fluorination and carboxylation steps are then employed to introduce the desired functional groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The carboxylic acid group can be further oxidized under specific conditions.
Reduction: : The amide group can be reduced to an amine.
Substitution: : The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Lithium aluminum hydride (LiAlH₄) is often used for reducing the amide group.
Substitution: : Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of carbon dioxide (CO₂) or other oxidized derivatives.
Reduction: : Formation of 3-fluoro-4-[[1-(4-fluorobenzoyl)piperidine-3-carbonyl]amino]benzylamine.
Substitution: : Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the development of new materials with enhanced properties.
Biology
In biological research, this compound can be used as a probe to study biological systems. Its fluorescence properties can be exploited in imaging techniques to visualize cellular processes.
Medicine
In the medical field, this compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for the design of new therapeutic agents.
Industry
In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties can be leveraged to create products with improved performance and functionality.
Mechanism of Action
The mechanism by which 3-Fluoro-4-[[1-(4-fluorobenzoyl)piperidine-3-carbonyl]amino]benzoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-[[1-(4-fluorobenzoyl)piperidine-3-carbonyl]amino]benzoic acid
3-Fluoro-4-[[1-(3-fluorobenzoyl)piperidine-3-carbonyl]amino]benzoic acid
3-Fluoro-4-[[1-(2-fluorobenzoyl)piperidine-3-carbonyl]amino]benzoic acid
Uniqueness
The uniqueness of 3-Fluoro-4-[[1-(4-fluorobenzoyl)piperidine-3-carbonyl]amino]benzoic acid lies in its specific arrangement of fluorine atoms and functional groups, which can influence its reactivity and interactions with biological targets. This arrangement may provide distinct advantages in certain applications compared to similar compounds.
Properties
IUPAC Name |
3-fluoro-4-[[1-(4-fluorobenzoyl)piperidine-3-carbonyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O4/c21-15-6-3-12(4-7-15)19(26)24-9-1-2-14(11-24)18(25)23-17-8-5-13(20(27)28)10-16(17)22/h3-8,10,14H,1-2,9,11H2,(H,23,25)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGKKPPWURUXSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=C(C=C(C=C3)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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